6-Chloro-2-methoxynicotinaldehyde
Overview
Description
6-Chloro-2-methoxynicotinaldehyde is a heterocyclic organic compound with the molecular formula C7H6ClNO2. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position, a methoxy group at the 2nd position, and an aldehyde group at the 3rd position. This compound is primarily used as a pharmaceutical intermediate and in various research applications .
Scientific Research Applications
6-Chloro-2-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
This compound is a heterocyclic derivative and can be used as a pharmaceutical intermediate .
Mode of Action
It is known that the compound contains a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The chlorine atom is attached at the 6th position of the ring, while a methoxy group (OCH3) is attached at the 2nd position
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in the synthesis of various drugs, potentially affecting a wide range of biochemical pathways depending on the final product .
Pharmacokinetics
Its physicochemical properties such as molecular weight (17158 Da) and predicted density (1317±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
As a pharmaceutical intermediate, the effects of this compound would largely depend on the final drug that it is used to synthesize .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-methoxynicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase can lead to the inhibition of the enzyme’s activity, affecting the overall metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to altered cellular metabolism and function. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the binding of this compound to aldehyde dehydrogenase results in the inhibition of the enzyme’s activity, which in turn affects the metabolic pathways involving aldehydes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions but can degrade over time when exposed to air or light. This degradation can lead to a decrease in its efficacy and altered effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range can lead to reduced efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase and aldehyde oxidase, influencing the conversion of aldehydes to carboxylic acids. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and localization, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. This localization is essential for its role in modulating cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-2-methoxynicotinaldehyde involves the reaction of 2,6-dichloronicotinaldehyde with sodium methoxide in methanol. The reaction is typically carried out at 55°C for 3 hours. After the reaction, the mixture is loaded onto a silica gel column and eluted with a gradient of ethyl acetate and hexanes to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Chloro-2-methoxynicotinic acid.
Reduction: 6-Chloro-2-methoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methoxynicotinic acid
- 6-Chloro-2-methoxynicotinalcohol
- 6-Chloro-2-methoxypyridine-3-carboxaldehyde
Uniqueness
6-Chloro-2-methoxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of the chlorine atom, methoxy group, and aldehyde group makes it a versatile intermediate for synthesizing a wide range of derivatives .
Properties
IUPAC Name |
6-chloro-2-methoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBARORPQMEWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445994 | |
Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-81-6 | |
Record name | 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95652-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-methoxypyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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